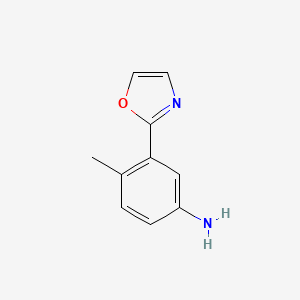

4-Methyl-3-(1,3-oxazol-2-yl)aniline

Description

Structure

3D Structure

Properties

IUPAC Name |

4-methyl-3-(1,3-oxazol-2-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O/c1-7-2-3-8(11)6-9(7)10-12-4-5-13-10/h2-6H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPIYCICVSHONFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N)C2=NC=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comprehensive Spectroscopic and Structural Characterization of 4 Methyl 3 1,3 Oxazol 2 Yl Aniline

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds by providing detailed information about the chemical environment of atomic nuclei, primarily hydrogen (¹H) and carbon (¹³C).

One-Dimensional (¹H, ¹³C) Spectral Analysis for Proton and Carbon Environments

One-dimensional NMR spectra offer fundamental insights into the number and types of proton and carbon atoms within a molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of 4-Methyl-3-(1,3-oxazol-2-yl)aniline exhibits distinct signals corresponding to the different proton environments in the molecule. The aromatic region of the spectrum shows signals for the protons on the substituted benzene (B151609) ring. The protons of the oxazole (B20620) ring and the methyl group also give rise to characteristic signals.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the carbon framework of the molecule. The spectrum displays signals for each unique carbon atom, including those in the aromatic ring, the oxazole ring, and the methyl group. The chemical shifts of these signals are indicative of the electronic environment of each carbon atom.

Table 1: ¹H and ¹³C NMR Spectral Data

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Aromatic CH | 6.64-7.56 | 112.1-148.3 |

| Oxazole CH | 7.0-8.0 | 128.8-151.99 |

| Methyl (CH₃) | 2.39 | 21.1 |

| Amino (NH₂) | 3.54-4.04 | Not Applicable |

Note: The chemical shift ranges are approximate and can vary based on the solvent and experimental conditions.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Patterns

High-Resolution Mass Spectrometry is a powerful tool for determining the precise molecular weight and elemental composition of a compound. For this compound (C₁₀H₁₀N₂O), the exact mass is calculated to be 174.07932 Da. uni.luuni.lu HRMS analysis provides a high-accuracy mass measurement, which can confirm the molecular formula. The fragmentation pattern observed in the mass spectrum can also offer valuable structural information by showing how the molecule breaks apart under ionization.

Table 2: Predicted m/z values for adducts of this compound

| Adduct | m/z (mass to charge ratio) |

| [M+H]⁺ | 175.08660 |

| [M+Na]⁺ | 197.06854 |

| [M-H]⁻ | 173.07204 |

| [M+NH₄]⁺ | 192.11314 |

| [M+K]⁺ | 213.04248 |

Infrared (IR) Spectroscopy for Characteristic Vibrational Modes and Functional Group Identification

Infrared spectroscopy probes the vibrational modes of a molecule, providing a fingerprint that is characteristic of its functional groups. The IR spectrum of this compound is expected to show distinct absorption bands corresponding to the various functional groups present.

Table 3: Characteristic IR Absorption Bands

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H (Aniline) | Stretching | 3300-3500 |

| C-H (Aromatic) | Stretching | 3000-3100 |

| C-H (Methyl) | Stretching | 2850-2960 |

| C=N (Oxazole) | Stretching | 1630-1690 |

| C=C (Aromatic) | Stretching | 1450-1600 |

| C-O (Oxazole) | Stretching | 1000-1300 |

| N-H (Aniline) | Bending | 1550-1650 |

Note: These are general ranges and the exact positions of the peaks can be influenced by the molecular structure and sample state.

The presence of bands in the region of 3300-3500 cm⁻¹ would confirm the N-H stretching of the primary amine group in the aniline (B41778) moiety. mdpi.com Aromatic C-H stretching vibrations typically appear between 3000 and 3100 cm⁻¹, while the C=C stretching vibrations of the benzene ring are observed in the 1450-1600 cm⁻¹ region. mdpi.com The C=N stretching of the oxazole ring is expected around 1630-1690 cm⁻¹.

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a fundamental analytical technique used in chemistry to determine the elemental composition of a compound. This process is crucial for confirming the empirical formula of a newly synthesized substance. The technique involves combusting a small, precisely weighed sample of the compound in an excess of oxygen. The resulting combustion products, primarily carbon dioxide (CO₂), water (H₂O), and nitrogen oxides (which are then reduced to N₂ gas), are collected and measured. From the masses of these products, the percentages by mass of carbon (C), hydrogen (H), and nitrogen (N) in the original compound can be calculated.

These experimentally determined percentages are then compared with the theoretical values calculated from the proposed molecular formula. A close agreement between the found and calculated values, typically within a ±0.4% margin, serves as strong evidence for the compound's purity and confirms its empirical and molecular formula.

Below is a data table presenting the calculated elemental composition for this compound.

Interactive Data Table: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Mass (amu) | Molar Mass of Compound ( g/mol ) | Calculated % |

| Carbon | C | 12.01 | 174.20 | 68.95% |

| Hydrogen | H | 1.008 | 174.20 | 5.79% |

| Nitrogen | N | 14.01 | 174.20 | 16.08% |

| Oxygen | O | 16.00 | 174.20 | 9.18% |

Advanced Computational Chemistry and Theoretical Investigations of 4 Methyl 3 1,3 Oxazol 2 Yl Aniline

Molecular Dynamics (MD) Simulations

Further research and publication in the field of computational chemistry are required before a detailed and factual article on these specific aspects of 4-Methyl-3-(1,3-oxazol-2-yl)aniline can be written.

Investigation of Adsorption Mechanisms on Various Substrates

The adsorption behavior of organic molecules like this compound is critical for applications such as environmental remediation, catalysis, and sensor technology. Computational studies on similar aniline (B41778) derivatives have elucidated key aspects of these adsorption processes.

Density Functional Theory (DFT) calculations are frequently employed to study the adsorption of aniline and its derivatives onto various surfaces. For instance, investigations into aniline adsorption on metal surfaces like Ruthenium (Ru) and Cobalt (Co) have shown that the molecule adsorbs strongly and selectively, a key requirement for processes like area-selective atomic layer deposition. acs.org DFT calculations can determine stable adsorption configurations and energies; for aniline on Ru(0001), the adsorption energy was found to be -3.59 eV, indicating a strong interaction. acs.org Similarly, studies on boron nitride nanotubes (BNNTs) revealed an adsorption energy of about -19.03 kcal/mol for aniline, which increases upon doping the nanotube with elements like Aluminum, suggesting a potential for use in sensors and separation processes. ijnc.ir

The adsorption mechanism can also be explored through kinetic and isotherm models based on experimental data, which can then be rationalized by computational findings. Studies on aniline adsorption onto clay mineral complexes (humic-acid-montmorillonite and humic-acid-kaolin) show that the process is often nonlinear and can be described as spontaneous and exothermic physical adsorption. nih.gov Other research on Cr-bentonite found that aniline adsorption was best described by the Langmuir isotherm, with the Dubinin-Redushkevich (D-R) isotherm model suggesting the uptake was chemical in nature. researchgate.net The kinetics of such processes frequently fit a pseudo-second-order model. researchgate.net These studies highlight that the adsorption of an aniline derivative like this compound would likely involve a combination of physical forces (like van der Waals) and chemical interactions (like π-π stacking or hydrogen bonding), depending on the substrate's nature. nih.govresearchgate.net

Table 1: Investigated Parameters in Adsorption Studies of Aniline Analogs

| Parameter/Model | Description | Findings for Aniline Analogs |

| Adsorption Energy (Ead) | The energy released when a molecule adsorbs onto a surface. Calculated using methods like DFT. | Strong adsorption on metal surfaces (-3.59 eV on Ru) and moderate adsorption on BNNTs (-19.03 kcal/mol). acs.orgijnc.ir |

| Isotherm Models (e.g., Langmuir, Freundlich) | Mathematical models that describe the equilibrium distribution of an adsorbate between the liquid and solid phases. | Adsorption on Cr-bentonite fits the Langmuir model well; adsorption on clay complexes is nonlinear. nih.govresearchgate.net |

| Kinetic Models (e.g., Pseudo-first-order, Pseudo-second-order) | Describe the rate at which adsorption occurs. | The pseudo-second-order model provides a good fit for kinetic data on Cr-bentonite. researchgate.net |

| Thermodynamic Analysis | Determines if the adsorption is spontaneous (ΔG < 0), endothermic (ΔH > 0), or exothermic (ΔH < 0). | Adsorption on organo-mineral complexes was found to be a spontaneous and exothermic process. nih.gov |

Simulation of Solvent Effects on Molecular Properties and Reactivity

The surrounding solvent environment can significantly alter the electronic structure, properties, and reactivity of a molecule. Computational simulations are essential for understanding these solvent effects at a molecular level. For polar molecules like this compound, changes in solvent polarity can induce notable shifts in spectroscopic and electronic properties.

Studies on analogous compounds like p-nitroaniline using hybrid quantum mechanics/molecular mechanics (QM/MM) methods, such as the Configuration Interaction Singles with perturbative Doubles (CIS(D)) method combined with the Effective Fragment Potential (EFP) method, provide a framework for this analysis. psu.edu These simulations show that increasing solvent polarity can lead to significant solvatochromic shifts (changes in absorption or emission spectra). psu.edujournalirjpac.comacs.org For p-nitroaniline, a red shift (shift to longer wavelength) of the charge-transfer state is accurately predicted in polar water. psu.edu

The dipole moment (µ) and polarizability (α) of aniline derivatives are also found to increase as the solvent becomes more polar. journalirjpac.com This enhancement is often associated with a decrease in the molecule's optical gap (the energy difference between the highest occupied and lowest unoccupied molecular orbitals), which implies an increase in chemical reactivity. journalirjpac.com Experimental and theoretical studies on liquid aniline in aqueous solutions have used Raman spectroscopy and DFT calculations to identify shifts in vibrational frequencies, attributing them to the formation of nonclassical hydrogen bonds between the aniline and water molecules. bohrium.com

Table 2: Influence of Solvent Polarity on Molecular Properties of Aniline Analogs

| Molecular Property | Effect of Increasing Solvent Polarity | Computational Method |

| Excitation Energies (Solvatochromic Shift) | Can cause red shifts (to lower energy) or blue shifts (to higher energy) in UV-Vis spectra. psu.eduacs.org | QM/EFP (Quantum Mechanics/Effective Fragment Potential) psu.edu |

| Dipole Moment (µ) | Generally increases. journalirjpac.com | Ab initio HF-DFT (Hartree-Fock/Density Functional Theory) journalirjpac.com |

| Polarizability (α) | Generally increases. journalirjpac.com | Ab initio HF-DFT journalirjpac.com |

| HOMO-LUMO Gap (ΔE) | Tends to decrease, implying higher reactivity. journalirjpac.com | Ab initio HF-DFT journalirjpac.com |

| Vibrational Frequencies | Can exhibit blue or red shifts due to hydrogen bonding with solvent molecules. bohrium.com | DFT, Raman Spectroscopy bohrium.com |

Quantum Chemical Parameters in Structure-Activity Relationship (SAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of modern drug discovery and toxicology, aiming to correlate the chemical structure of compounds with their biological activity. These models heavily rely on molecular descriptors derived from computational chemistry. For aniline derivatives, quantum chemical parameters are essential for building robust and predictive QSAR models. nih.govresearchgate.net

The core of these studies involves calculating electronic properties using methods like DFT. samipubco.com Key parameters include the energies of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO). EHOMO is related to the molecule's ability to donate electrons, while ELUMO relates to its ability to accept electrons. The energy gap between them (ΔE = ELUMO - EHOMO) is a critical indicator of chemical reactivity and stability; a smaller gap suggests higher reactivity. journalirjpac.comsamipubco.com

Other calculated descriptors include the dipole moment (µ), which reflects the polarity and distribution of charge in the molecule, and various thermodynamic and topological parameters. nih.govmdpi.com For example, a QSAR study on the lipophilicity of aniline derivatives identified descriptors like the Moriguchi octanol-water partition coefficient (MLOGP), van der Waals volume (vWV), and electrophilicity (ω) as being crucial for building predictive models. nih.govresearchgate.net These parameters help to quantify the steric, electronic, and hydrophobic properties that govern a molecule's interaction with a biological target.

Table 3: Key Quantum Chemical Parameters Used in SAR Studies of Aniline Derivatives

| Parameter | Symbol | Significance in SAR |

| Highest Occupied Molecular Orbital Energy | EHOMO | Represents the electron-donating capacity of the molecule. Higher values suggest a better electron donor. mdpi.com |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | Represents the electron-accepting capacity. Lower values suggest a better electron acceptor. mdpi.com |

| HOMO-LUMO Energy Gap | ΔE | An indicator of chemical reactivity and kinetic stability. A small gap implies high reactivity. journalirjpac.comsamipubco.com |

| Dipole Moment | µ | Measures the overall polarity of the molecule, influencing solubility and binding interactions. mdpi.com |

| Ionization Potential | I | The energy required to remove an electron (I = -EHOMO). Relates to the molecule's reactivity in electron transfer reactions. mdpi.com |

| Electron Affinity | A | The energy released when an electron is added (A = -ELUMO). Relates to the molecule's ability to stabilize an extra electron. mdpi.com |

| Chemical Hardness | η | Measures resistance to change in electron distribution (η = (I-A)/2). Hard molecules have a large energy gap. mdpi.com |

| Electrophilicity Index | ω | A global measure of electrophilic character (ω = µ²/2η). Quantifies the energy lowering of a system when it accepts electrons. nih.govmdpi.com |

| Octanol-Water Partition Coefficient | logP / MLOGP | A measure of lipophilicity, crucial for predicting absorption, distribution, metabolism, and excretion (ADME) properties. nih.govnih.gov |

Reactivity and Mechanistic Investigations of 4 Methyl 3 1,3 Oxazol 2 Yl Aniline

Detailed Reaction Mechanisms in Oxazole-Aniline Synthetic Pathways

The synthesis of the oxazole-aniline core, such as that in 4-Methyl-3-(1,3-oxazol-2-yl)aniline, involves several key bond-forming reactions. The specific mechanisms depend on the chosen synthetic route, which can range from classical condensation reactions to modern cross-coupling strategies.

Elucidation of C-N and C-O Bond Forming Processes

The formation of the oxazole (B20620) ring in derivatives structurally related to this compound is a critical step in their synthesis. One-pot methods have been developed for the synthesis of oxazole derivatives from simple amides and ketones, proceeding through sequential palladium-catalyzed C-N and C-O bond formations. organic-chemistry.orgnih.gov Mechanistic studies suggest a process involving dehydration condensation, imine/enamine isomerization, and Pd-catalyzed C-H activation, culminating in a reductive elimination step to form the oxazole ring. organic-chemistry.org

Another approach involves the reaction of o-aminophenols with a cyanating agent. For instance, the use of N-cyano-N-phenyl-p-toluenesulfonamide in the presence of a Lewis acid like BF3·Et2O can activate the cyano group for a nucleophilic attack by the aminophenol, leading to the formation of 2-aminobenzoxazoles. acs.org The Smiles rearrangement represents another pathway for C–N bond formation on a pre-existing benzoxazole (B165842) structure, where an intramolecular nucleophilic aromatic substitution leads to N-substituted aminobenzoxazoles. acs.org

The classic Fischer oxazole synthesis provides a pathway from aldehyde cyanohydrins and aromatic aldehydes. youtube.com The mechanism involves the condensation of these two components in the presence of dry hydrochloric acid in an ether solvent. youtube.com

A summary of key bond-forming strategies is presented below:

| Reaction Type | Reactants | Catalyst/Reagent | Key Mechanistic Steps | Reference |

| Palladium-Catalyzed Cyclization | Amides, Ketones | Palladium acetate, K2S2O8, CuBr2 | Dehydration, Isomerization, C-H Activation, Reductive Elimination | organic-chemistry.orgnih.gov |

| Lewis Acid-Mediated Cyclization | o-Aminophenols, N-cyano-N-phenyl-p-toluenesulfonamide | BF3·Et2O | Activation of CN group, Nucleophilic attack | acs.org |

| Smiles Rearrangement | Benzoxazole-2-thiol, Chloroacetyl chloride | Base (e.g., Cs2CO3) | S-alkylation, Intramolecular SNAr (Spiro intermediate), Rearomatization | acs.org |

| Fischer Oxazole Synthesis | Aldehyde cyanohydrins, Aromatic aldehydes | Dry HCl | Condensation | youtube.com |

Mechanistic Pathways for C-H Functionalization

The direct functionalization of C-H bonds on the oxazole-aniline core offers an efficient way to introduce molecular complexity. Transition-metal catalysis, particularly with palladium, rhodium, and iridium, has been instrumental in this area. beilstein-journals.orgresearchgate.net Direct arylation of oxazoles, for example, can proceed through a deprotonative metalation pathway or an electrophilic substitution-type mechanism. beilstein-journals.org In some cases, the oxazole nitrogen atom can coordinate to the metal catalyst, influencing the regioselectivity of the C-H activation. beilstein-journals.org

For aniline (B41778) derivatives, C-H functionalization can be directed by a removable group, allowing for ortho-selective modifications such as nitration or thiolation. researchgate.net Nickel-catalyzed C-H thiolation of anilines has been shown to have a rate-determining C-H activation step. researchgate.net Furthermore, copper-catalyzed oxidative amination of benzoxazoles can occur via both C-H and C-N bond activation, using tertiary amines as the nitrogen source and atmospheric oxygen as the oxidant. nih.gov

Investigation of Nucleophilic Addition and Cycloaddition Reactions

The oxazole ring can participate in various reactions, including nucleophilic additions and cycloadditions. tandfonline.comacs.org Nucleophilic substitution on the oxazole ring is generally rare but can be facilitated by the presence of leaving groups, with the C-2 position being the most reactive, followed by C-4 and C-5. tandfonline.com The hydrogen at the C-2 position of the oxazole ring is the most acidic, making it susceptible to deprotonation and subsequent reaction with electrophiles. tandfonline.com

Oxazoles can also undergo cycloaddition reactions, such as the Diels-Alder reaction, where they can act as dienes. tandfonline.comyoutube.com Photoinduced cycloadditions are also known to occur, leading to complex polycyclic structures. srce.hr Additionally, the oxazole ring can be converted to other heterocyclic systems like pyrroles or pyridines through nucleophilic addition followed by ring-opening and recyclization. tandfonline.com

Influence of Substituent Effects on Reaction Kinetics and Regioselectivity

Substituents on both the aniline and oxazole rings of this compound significantly influence its reactivity. The electron-donating methyl and amino groups on the aniline ring activate it towards electrophilic substitution, while the electron-withdrawing oxazole ring deactivates the adjacent positions.

In the context of direct arylation of oxazoles, the electronic nature of the substituents on the coupling partners plays a crucial role. beilstein-journals.org Similarly, for C-H functionalization of anilines, the directing group and the electronic properties of the aniline ring dictate the regioselectivity and efficiency of the reaction. researchgate.net For instance, both electron-donating and electron-withdrawing groups are often well-tolerated in palladium-catalyzed C-H activation/cyclization reactions for oxazole synthesis, although yields may vary. organic-chemistry.org

Thermodynamic and Kinetic Profiles of Reactions Involving the Oxazole-Aniline Core

The thermodynamic and kinetic aspects of reactions involving the oxazole-aniline core are complex and depend heavily on the specific transformation. For the atmospheric oxidation of oxazole initiated by hydroxyl radicals, the reaction proceeds through the formation of pre-reactive van der Waals complexes. rsc.org The interaction between oxazole and the OH radical can form two such complexes, with one being thermodynamically and kinetically dominant. rsc.org

In the oxidative coupling of aniline derivatives, kinetic studies have shown that such reactions can follow a first-order model. researchgate.net Thermodynamic parameters like activation energy (Ea), enthalpy (ΔH), and Gibbs free energy (ΔG) can be determined experimentally. For some aniline coupling reactions, positive values for ΔH* and ΔG* indicate endothermic and non-spontaneous processes, respectively. researchgate.net

A theoretical study on the reaction of oxazole with OH radicals provided the following insights:

| Parameter | Description | Significance | Reference |

| Pre-reactive Complexes (RC1, RC2) | Van der Waals complexes formed between oxazole and OH radical prior to reaction. | RC1 is thermodynamically and kinetically favored, dominating the reaction pathway. | rsc.org |

| Rate Constants | Dependent on temperature and pressure. | Significant discrepancies can exist between theoretical predictions and experimental data. | rsc.org |

Stability and Degradation Pathways Under Various Chemical and Environmental Conditions

Oxazoles are generally considered to be thermally stable heterocycles. tandfonline.com However, the stability of the oxazole-aniline core can be compromised under certain conditions. The oxazole ring can be susceptible to ring-opening upon reduction. tandfonline.com

The atmospheric degradation of oxazole is initiated by reaction with OH radicals, leading to a variety of products through H-abstraction and OH-addition channels. rsc.org The stability of related oxadiazole-containing compounds is also a subject of study, particularly in the context of their biological activity and metabolism. nih.gov

Advanced Applications and Structure Activity Relationships of 4 Methyl 3 1,3 Oxazol 2 Yl Aniline

Applications in Catalysis and Coordination Chemistry

The presence of both an oxazole (B20620) ring and an aniline (B41778) group in 4-Methyl-3-(1,3-oxazol-2-yl)aniline makes it an excellent ligand for the formation of metal complexes. These complexes have shown promise as catalysts in a variety of organic transformations.

Design and Synthesis of Metal Complexes Utilizing Oxazole-Aniline Ligands

Oxazoline-containing ligands are highly valued in asymmetric catalysis due to their straightforward synthesis from readily available chiral β-amino alcohols. nih.gov This allows for the creation of a wide array of ligands with varying steric and electronic properties. nih.gov The synthesis of metal complexes with oxazole-aniline ligands, such as this compound, typically involves the reaction of the ligand with a metal precursor, such as a metal salt or an organometallic compound.

For instance, vanadium complexes have been synthesized using VCl3(THF)3 and methyl-substituted (4,5-dihydro-1,3-oxazol-2-yl)-1,3-oxazoles as ligands. mdpi.com These complexes have been characterized using NMR and MS methods. mdpi.com The design of these ligands can be further developed into bidentate oxazole-oxazole and tridentate oxazole ligands, structures that are also found in natural compounds. mdpi.com The versatility of the oxazole-aniline scaffold allows for the tuning of the ligand's properties to achieve desired catalytic activities.

Evaluation of Catalytic Performance in Homogeneous and Heterogeneous Organic Transformations

Metal complexes derived from oxazole-aniline ligands have been evaluated for their catalytic performance in a range of organic reactions. Vanadium complexes with oxazole-oxazoline ligands, for example, have demonstrated activity in both ethylene (B1197577) polymerization and ethylene-norbornene copolymerization. mdpi.com The position of methyl substituents on the ligand has a considerable impact on the catalyst's performance and the microstructure of the resulting copolymers. mdpi.com

Specifically, a methyl group at the 5-position of the oxazole ring in the ligand, which creates steric hindrance and prevents coplanarity of the heterocyclic rings, was found to increase the catalyst's activity in ethylene polymerization, reaching up to 4800 kg of polyethylene (B3416737) per mole of Vanadium per hour. mdpi.com In contrast, a substituent at the 4-position of the oxazoline (B21484) ligand was observed to reduce the catalyst's activity. mdpi.com

Palladium complexes with oxazoline-containing ligands, such as tBu-PHOX, have been successfully used in decarboxylative asymmetric allylic alkylation (DAAA) reactions. nih.gov These catalysts are effective in producing enantioenriched products from various substrates, including lactams and acyclic enol carbonates. nih.gov The accepted mechanism for the DAAA reaction involves the coordination of the Pd(0) complex to the allyl group, followed by oxidative addition and loss of CO2 to form a Pd enolate, which then attacks the allyl group to generate the final product and regenerate the catalyst. nih.gov

Corrosion Inhibition Capabilities

The unique molecular structure of this compound and its derivatives makes them effective corrosion inhibitors, particularly for steel in acidic environments. koreascience.krresearchgate.net Their effectiveness stems from their ability to adsorb onto metal surfaces and form a protective barrier.

Mechanisms of Adsorption and Film Formation on Metal Surfaces

Oxazole derivatives inhibit corrosion by adsorbing onto the metal surface, a process that can involve both physical and chemical interactions. researchgate.netoup.com The adsorption process is influenced by the electronic structure of the inhibitor molecule, the nature of the metal surface, and the corrosive environment. researchgate.net

The presence of heteroatoms like nitrogen and oxygen, along with the aromatic oxazole ring, allows for strong interactions with the metal surface. koreascience.kroup.com These interactions can include van der Waals forces, hydrogen bonding, and π-π interactions. researchgate.net The aniline moiety in this compound provides additional sites for interaction with the metal. oup.comoup.com

The adsorption of these inhibitor molecules on the metal surface leads to the formation of a protective film that acts as a physical barrier, preventing corrosive species from reaching the metal. koreascience.krresearchgate.net This film can displace water molecules from the metal surface, further reducing the corrosion rate. researchgate.net The stability and effectiveness of this protective layer are crucial for long-term corrosion protection. oup.com

Correlation of Molecular Structure with Inhibition Efficiency

The efficiency of corrosion inhibition by oxazole derivatives is strongly correlated with their molecular structure. koreascience.kr The presence and position of functional groups and heteroatoms play a significant role in determining the inhibitor's performance. koreascience.kr

For instance, a study on 3-(1,3-oxazol-5-yl)aniline (B119962) (3-OYA) demonstrated that the combination of the oxazole ring and the aniline moiety enhances its inhibitory performance. oup.comoup.com The oxazole ring contributes to the formation of a protective layer, while the aniline group provides additional interaction sites. oup.comoup.com The amino group in the inhibitor's structure can form coordination bonds with the metal surface, leading to a more efficient protective layer. oup.com

The inhibition efficiency of various oxazole derivatives has been compared, revealing that structural modifications can significantly impact their effectiveness. For example, an oxazole derivative with amino and hydroxy groups and alkenyl substituents showed a high inhibition efficiency of 95%. koreascience.kr Another derivative with a thiol group exhibited an 85% efficiency, highlighting the role of different functional groups in the inhibition mechanism. koreascience.kr

Below is a table summarizing the inhibition efficiency of different oxazole derivatives.

| Oxazole Derivative | Structural Features | Inhibition Efficiency (%) |

| Oxazole 1 | - | 90 koreascience.kr |

| Oxazole 2 | Thiol group, electron-rich aromatic ring | 85 koreascience.kr |

| Oxazole 3 | Amino and hydroxy groups, alkenyl substituents | 95 koreascience.kr |

| 3-(1,3-oxazol-5-yl)aniline (3-OYA) | Oxazole ring, aniline moiety | 93.5 oup.comresearchgate.net |

Influence of Temperature and Concentration on Inhibition Performance

The performance of oxazole-based corrosion inhibitors is influenced by both temperature and concentration. Generally, the inhibition efficiency increases with increasing inhibitor concentration up to an optimal point. oup.comoup.com For 3-(1,3-oxazol-5-yl)aniline (3-OYA), the highest inhibitory efficiency of 93.5% was achieved at a concentration of 0.5 mM. oup.comresearchgate.net Increasing the concentration beyond this point may not significantly improve performance and could even lead to desorption of the inhibitor molecules. researchgate.net

Temperature, on the other hand, often has an inverse relationship with inhibition efficiency. For many corrosion inhibitors, including 3-OYA, the efficiency decreases as the temperature rises. oup.comoup.com This is because higher temperatures can increase the rate of the corrosion reaction and may also lead to the desorption of the inhibitor molecules from the metal surface. oup.comresearchgate.net The adsorption of inhibitors is typically more favorable at lower temperatures due to reduced thermal agitation. oup.com The adsorption mechanism can involve both physical and chemical processes, and the balance between these can be affected by temperature. oup.com

The following table illustrates the effect of temperature on the inhibition efficiency of 3-(1,3-oxazol-5-yl)aniline.

| Temperature (°C) | Inhibition Efficiency (%) |

| 30 | 93.5 oup.comresearchgate.net |

| 40 | Decreased oup.com |

| 50 | Further Decreased oup.com |

| 60 | Lowest oup.com |

Medicinal Chemistry Applications (Chemical and Mechanistic Insights)

The anilino-oxazole scaffold is a privileged structure in drug discovery, demonstrating a wide range of biological activities. The interplay between the aniline and oxazole rings, along with various substitutions, gives rise to its diverse pharmacological profile.

Antitubercular Activity: Structural Determinants and Biological Targets

Furthermore, oxadiazole-based compounds have been investigated as potential antitubercular agents. researchgate.net Some of these compounds have shown promising activity against both replicating and non-replicating Mtb. nih.gov The oxadiazole ring is considered a bioisostere of the hydrazide group present in the first-line anti-TB drug, isoniazid. This suggests that the oxazole ring in this compound could also play a crucial role in its potential antimycobacterial action.

The biological targets for such compounds are often enzymes crucial for the survival of Mtb. For some 1,2,4-oxadiazole (B8745197) derivatives, aminoacyl-tRNA synthetases like methionyl-tRNA synthetase (MetRS) and leucyl-tRNA synthetase (LeuRS) have been identified as potential targets. nih.gov Inhibition of these enzymes disrupts protein synthesis, leading to bacterial cell death. For carboxyquinoline-triazole compounds, InhA, an enzyme involved in mycolic acid biosynthesis, has been identified as a key target. frontiersin.org

Table 1: Antitubercular Activity of Representative Anilino and Heterocyclic Derivatives

| Compound Name | Structure | Target Organism | Activity (MIC) | Reference |

| 6,7-dimethoxy-N-(4-((4-methylbenzyl)oxy)phenyl)quinolin-4-amine | Image of the chemical structure of 6,7-dimethoxy-N-(4-((4-methylbenzyl)oxy)phenyl)quinolin-4-amine | Mycobacterium tuberculosis H37Rv | 0.63-1.25 μM | nih.gov |

| 2-chloro-N-(4-(5-(4-chlorophenyl)-3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-pyrazol-1-yl)phenyl)benzamide | Image of the chemical structure of 2-chloro-N-(4-(5-(4-chlorophenyl)-3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-pyrazol-1-yl)phenyl)benzamide | Mycobacterium tuberculosis H37Rv | 1.56 μg/mL | researchgate.net |

| 2-(N-aryl-1,2,3-triazol-4-yl) quinoline (B57606) derivative 5n | Image of the chemical structure of 2-(N-aryl-1,2,3-triazol-4-yl) quinoline derivative 5n | Mycobacterium tuberculosis | 12.5 μg/mL | frontiersin.org |

This table presents data for compounds structurally related to this compound to illustrate potential antitubercular activity.

Antifungal Activity of Oxazole-Aniline Metal Complexes

The aniline moiety in this compound provides a site for the formation of Schiff bases and subsequent coordination with metal ions. Metal complexes of Schiff bases derived from various heterocyclic amines have demonstrated significant antifungal activity. nih.govresearchgate.net The chelation of the metal ion can enhance the lipophilicity of the molecule, facilitating its transport across the fungal cell membrane. nih.gov

A study on metal complexes of amino acid-derived Schiff bases showed that cobalt(II), copper(II), nickel(II), and zinc(II) complexes exhibited greater antifungal activity compared to the free ligands. nih.gov In another study, a crowd-sourced library of metal complexes revealed that 8.7% of the compounds showed antifungal activity with low cytotoxicity. nih.gov This highlights the potential of metal complexes as a source of new antifungal agents. For some newly synthesized compounds, minimum inhibitory concentrations against Aspergillus and Candida species were in the range of 2-30 μg/mL. researchgate.net

The mechanism of action of these metal complexes is thought to involve the disruption of the fungal cell wall and membrane integrity, inhibition of essential enzymes, or interference with nucleic acid synthesis. The specific mechanism can vary depending on the metal ion and the ligand structure.

Anti-inflammatory Properties: Chemical Basis of Action

Oxazole derivatives have been investigated for their anti-inflammatory properties. researchgate.netresearchgate.netjddtonline.info The chemical basis for this activity often involves the inhibition of key inflammatory mediators such as cyclooxygenase (COX) enzymes (COX-1 and COX-2) and pro-inflammatory cytokines.

For instance, a series of benzoxazolone derivatives were found to exhibit anti-inflammatory activity by inhibiting the production of Interleukin-6 (IL-6). nih.gov The most active compounds in this series had IC50 values in the range of 5.09 to 10.14 μM. nih.gov Their mechanism of action was linked to the inhibition of the myeloid differentiation protein 2 (MD2), a key adaptor protein in the Toll-like receptor 4 (TLR4) signaling pathway, which is crucial for the inflammatory response to bacterial lipopolysaccharide (LPS). nih.gov

The aniline portion of the this compound scaffold could be crucial for interacting with the active sites of inflammatory target proteins through hydrogen bonding and other non-covalent interactions.

Antiproliferative Activity Against Cancer Cell Lines: Mechanistic Hypotheses

The oxazole scaffold is a common feature in a number of compounds with potent antiproliferative activity against various cancer cell lines. researchgate.netnih.govnih.gov While specific data for this compound is not available, research on related anilino-oxazole and anilino-quinazoline derivatives provides mechanistic hypotheses for their potential anticancer effects.

One important target for such compounds is the vascular endothelial growth factor receptor 2 (VEGFR2) kinase. A series of 2-anilino-5-phenyloxazole derivatives were identified as potent inhibitors of VEGFR2, with some compounds showing efficacy in in vivo tumor models. acs.orgnih.gov Inhibition of VEGFR2 blocks angiogenesis, a critical process for tumor growth and metastasis.

Another potential mechanism is the inhibition of tubulin polymerization. For example, a series of 1,3-oxazole sulfonamides derived from halogenated anilines were found to be potent inhibitors of leukemia cell lines, with GI50 values in the nanomolar range. acs.org These compounds were shown to bind to tubulin and disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis. Similarly, 2-anilino triazolopyrimidines have been identified as potent inhibitors of tubulin polymerization. mdpi.com

Table 2: Antiproliferative Activity of Representative Anilino-Heterocyclic Derivatives

| Compound Class | Representative Compound/Derivative | Cancer Cell Line | Activity (IC50/GI50) | Reference |

| 2-Anilino-5-aryloxazoles | Oxazole 39 | HT29 (Colon) | Moderate in vivo efficacy | acs.orgnih.gov |

| 1,3-Oxazole Sulfonamides | 2-chloro-5-methyl aniline derivative | Leukemia | 48.8 nM (mean GI50) | acs.org |

| 2-Anilino Triazolopyrimidines | p-methyl substitution on phenyl ring | Various | Low nanomolar range | mdpi.com |

| 4-Anilinoquinazolines | Diethylamine (B46881) with 4-bromo-2-fluoroaniline (B1266173) | A431 (Carcinoma) | 2.62 μM | mdpi.com |

This table presents data for classes of compounds structurally related to this compound to illustrate potential antiproliferative activity.

Exploration as Pharmacologically Relevant Scaffolds in Drug Discovery Programs

The anilino-oxazole scaffold and its bioisosteres are considered "privileged structures" in medicinal chemistry due to their ability to bind to a wide range of biological targets with high affinity. researchgate.netresearchgate.net The oxazole ring is a stable aromatic system that can participate in various non-covalent interactions, including hydrogen bonding and π-π stacking, with the active sites of proteins. The aniline moiety provides a versatile handle for chemical modification, allowing for the fine-tuning of the physicochemical properties and biological activity of the molecule.

The combination of the oxazole and aniline moieties in a single molecule creates a scaffold that can be readily derivatized to generate large libraries of compounds for high-throughput screening. This has led to the identification of numerous anilino-oxazole derivatives with potent and selective activity against a variety of targets, including kinases, G-protein coupled receptors, and enzymes involved in infectious diseases. acs.orgnih.govresearchgate.net The structural diversity that can be achieved with this scaffold makes it a valuable starting point for the development of new therapeutic agents.

Comprehensive Structure-Activity Relationship (SAR) Studies Across Diverse Biological and Material Applications

While a comprehensive SAR study for this compound is not available, analysis of related anilino-oxazole and anilino-heterocyclic compounds reveals key structural features that influence their biological activity.

For antitubercular activity , in the anilinoquinoline series, the substitution pattern on the aniline ring is critical. For instance, a 4-benzyloxy aniline substituent was found to be important for activity. nih.gov In a series of oxadiazole derivatives, the nature and position of substituents on the aryl rings significantly impacted their antimycobacterial potency. researchgate.net

In the context of antiproliferative activity , for 2-anilino-5-aryloxazole VEGFR2 inhibitors, optimization of both the aniline and the 5-phenyl rings led to very potent compounds. acs.orgnih.gov The nature and position of substituents on the aniline ring of 2-anilino triazolopyrimidines were found to be critical for their tubulin polymerization inhibitory activity, with small substituents like methyl or ethyl at the para-position of the phenyl ring being optimal. mdpi.com In a series of 4-anilinoquinazolines, a diethylamine substituent along with a 4-bromo-2-fluoroaniline moiety resulted in the best cytotoxic activity against A431 cells. mdpi.com

Regarding anti-inflammatory activity , in a series of benzoxazolone derivatives, the nature of the substituent on the benzoxazole (B165842) core influenced their ability to inhibit IL-6 production. nih.gov

These examples demonstrate that the biological activity of anilino-heterocyclic compounds is highly sensitive to the nature and position of substituents on both the aniline and the heterocyclic rings. The methyl group at the 4-position and the oxazole ring at the 3-position of the aniline core in this compound are expected to significantly influence its electronic and steric properties, and thus its interaction with biological targets. Further studies involving systematic modification of this scaffold are needed to elucidate a detailed SAR and to fully explore its therapeutic potential.

Future Research Directions and Translational Perspectives

Development of Next-Generation Synthetic Strategies for Oxazole-Anilines

The synthesis of oxazole-containing molecules has traditionally relied on methods like the Robinson-Gabriel, Cornforth, and van Leusen reactions. nih.govtandfonline.com However, future research is increasingly focused on developing more efficient, sustainable, and scalable "next-generation" synthetic strategies.

A key area of development is flow chemistry , which offers significant advantages over traditional batch methods, including enhanced safety, better heat and mass transfer, and simplified scalability. uc.ptmdpi.comstrath.ac.uk The application of flow chemistry allows for multi-step syntheses to be performed consecutively without isolating intermediates, a process known as reaction telescoping. uc.pt This has been successfully applied to synthesize various heterocycles and could be adapted for the large-scale production of oxazole-aniline derivatives. uc.ptnih.gov

Another promising approach is the use of novel catalytic systems . This includes gold-catalyzed reactions that enable the annulation of terminal alkynes and carboxamides to form 2,4-disubstituted oxazoles. acs.org Additionally, palladium-catalyzed direct arylation methods offer high regioselectivity for functionalizing the oxazole (B20620) ring at specific positions (C2 or C5) by selecting appropriate phosphine (B1218219) ligands and solvents. organic-chemistry.org Electrochemical synthesis is also emerging as a green and efficient method for creating polysubstituted oxazoles under mild conditions. researchgate.netmdpi.com

| Synthetic Strategy | Description | Advantages | Reference |

| Flow Chemistry | Continuous processing of reagents in microreactors. | Improved safety, scalability, and efficiency; allows for reaction telescoping. | uc.ptstrath.ac.uknih.gov |

| Advanced Catalysis | Use of novel catalysts like gold, palladium, and copper. | High efficiency, regioselectivity, and tolerance of various functional groups. | tandfonline.comacs.orgorganic-chemistry.org |

| Electrochemical Synthesis | Use of electricity to drive chemical reactions. | Mild reaction conditions, high efficiency, reduced need for chemical oxidants. | researchgate.netmdpi.com |

| Microwave-Assisted Synthesis | Application of microwave radiation to accelerate reactions. | Reduced reaction times, increased yields, and high efficiency. | nih.govresearchgate.net |

These next-generation strategies promise to make the synthesis of complex oxazole-anilines more practical and environmentally friendly, facilitating their broader application.

Integration of Advanced Spectroscopic Techniques for In-Situ Mechanistic Studies

A deeper understanding of reaction mechanisms is crucial for optimizing synthetic routes and discovering new transformations. Future research will increasingly rely on the integration of advanced spectroscopic techniques for in-situ monitoring of chemical reactions. nih.gov This allows chemists to observe the formation and consumption of reactants, intermediates, and products in real-time.

Techniques such as Process IR (Infrared) and Nuclear Magnetic Resonance (NMR) spectroscopy can be coupled with flow reactors to provide continuous analysis of the reaction stream. nih.gov This real-time data is invaluable for understanding reaction kinetics, identifying transient intermediates, and rapidly optimizing reaction conditions. For the synthesis of oxazole-anilines, these techniques could elucidate the intricate steps of cyclization and functionalization, leading to improved yields and purity.

Refinement of Computational Models for Enhanced Predictive Capabilities

Computational chemistry, particularly Density Functional Theory (DFT) , has become an indispensable tool for predicting the properties and reactivity of molecules. irjweb.comresearchgate.net For oxazole-aniline derivatives, DFT calculations can be used to study their electronic structure, frontier molecular orbitals (HOMO-LUMO), and chemical reactivity descriptors. irjweb.comnih.gov This information helps in understanding their behavior in chemical reactions and their potential as functional materials. irjweb.com

Future efforts will focus on refining these computational models to achieve even greater predictive accuracy. By combining DFT with machine learning algorithms, researchers can develop models that rapidly screen virtual libraries of oxazole-aniline derivatives for desired properties. mit.edu This "in silico" approach can significantly accelerate the discovery of new drug candidates and materials by predicting their activity and properties before they are synthesized in the lab. mit.edunih.gov For example, computational models can predict which molecular pairs are most likely to react successfully, guiding synthetic efforts and saving resources. mit.edu

| Computational Method | Application for Oxazole-Anilines | Predicted Properties | Reference |

| Density Functional Theory (DFT) | Studying electronic structure and reactivity. | HOMO-LUMO energies, chemical hardness, electrophilicity index, polarizability. | irjweb.comresearchgate.netnih.gov |

| Quantitative Structure-Activity Relationship (QSAR) | Predicting biological activity based on chemical structure. | Drug-likeness, potential therapeutic targets. | tandfonline.com |

| Molecular Docking | Simulating the interaction of a molecule with a biological target. | Binding affinity, interaction modes with proteins or enzymes. | nih.govnih.gov |

Exploration of Novel Reactivity Modes and Chemical Transformations

The oxazole ring is a versatile heterocycle that can participate in a variety of chemical reactions. clockss.orgwikipedia.org While electrophilic substitution typically occurs at the C5 position, the presence of activating groups can alter this reactivity. tandfonline.comwikipedia.org Future research will explore novel reactivity modes to create more diverse and complex oxazole-aniline derivatives.

One area of interest is the Diels-Alder reaction , where the oxazole ring can act as a diene, providing a pathway to synthesize pyridine-containing structures. clockss.orgwikipedia.orgresearchgate.net This is particularly useful for creating analogs of vitamin B6. wikipedia.org Another avenue is the exploration of intramolecular reactions, which can lead to the formation of fused heterocyclic systems. clockss.org The development of methods for late-stage functionalization of the oxazole-aniline core is also a key objective, as it allows for the rapid diversification of lead compounds. nih.gov

Expansion into Emerging Application Domains for Oxazole-Aniline Derivatives

While oxazole derivatives are well-known for their applications in medicinal chemistry, including as anticancer and antibacterial agents, future research aims to expand their use into new domains. nih.govnih.govnih.gov The unique photophysical properties of some oxazole compounds make them suitable for applications in materials science. thepharmajournal.comglobalresearchonline.net

One emerging area is in organic electronics , where oxazole-containing molecules are being investigated for use in Organic Light-Emitting Diodes (OLEDs) and organic solar cells. researchgate.net Their electronic properties can be tuned by modifying their chemical structure, making them promising candidates for next-generation electronic devices. researchgate.net Additionally, oxadiazole derivatives, which are structurally related to oxazoles, are being explored as fluorescent probes for imaging metal ions and pH changes in biological systems. researchgate.net

| Application Domain | Description | Potential Use of Oxazole-Anilines | Reference |

| Medicinal Chemistry | Development of therapeutic agents. | Anticancer, antibacterial, antifungal, anti-inflammatory agents. | nih.govnih.govresearchgate.net |

| Materials Science | Creation of functional materials. | Organic Light-Emitting Diodes (OLEDs), organic solar cells, fluorescent probes. | thepharmajournal.comresearchgate.netresearchgate.net |

| Agrochemicals | Development of pesticides and herbicides. | Fungicides. | irjweb.comnih.gov |

| Diagnostics | Creation of tools for detecting biological molecules or conditions. | Biosensors, imaging agents. | researchgate.netnih.gov |

Interdisciplinary Approaches for Comprehensive Understanding and Innovation

Advancing the field of oxazole-aniline chemistry will require a highly interdisciplinary approach . The synthesis of novel compounds (synthetic chemistry) must be closely integrated with advanced analytical techniques and computational modeling to gain a deep understanding of their properties and reactivity. mdpi.com

Collaboration between synthetic chemists, computational chemists, biologists, and materials scientists will be essential for translating fundamental discoveries into practical applications. For instance, a targeted "metabologenomic" approach, which combines genomic screening with metabolomic analysis, has been used to discover new oxazole-containing natural products from bacteria. nih.gov This synergy between different disciplines is crucial for driving innovation and realizing the full potential of oxazole-aniline derivatives in medicine, materials science, and beyond. nih.gov

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 4-Methyl-3-(1,3-oxazol-2-yl)aniline?

- Answer : The synthesis typically involves cyclization reactions and functional group transformations. For example:

- Step 1 : Formation of the oxazole ring via cyclization of amidoximes or nitriles with appropriate precursors (e.g., S-tert-leucinol) under reflux conditions .

- Step 2 : Introduction of the methyl group at the 4-position via Friedel-Crafts alkylation or directed ortho-metalation strategies.

- Step 3 : Purification using column chromatography (e.g., CHCl/hexane gradients) to isolate the final product .

- Key Insight : Palladium cross-coupling amination, as described for analogous compounds, can enhance regioselectivity .

Q. How is the structural characterization of this compound performed?

- Answer : A combination of spectroscopic and crystallographic techniques is critical:

- NMR Spectroscopy : H and C NMR to confirm substitution patterns (e.g., methyl group at C4 and oxazole at C3) .

- Mass Spectrometry : High-resolution MS to verify molecular weight (expected ~174.2 g/mol for the base compound) .

- X-ray Crystallography : Use SHELX programs (e.g., SHELXL) for refinement to resolve electron density maps and validate bond lengths/angles .

Q. What preliminary biological activities have been reported for oxazole-aniline derivatives?

- Answer : Structural analogs demonstrate:

- Antioxidant Activity : Free radical scavenging in biochemical assays (e.g., DPPH assay) due to electron-rich oxazole and aniline moieties .

- Receptor Antagonism : Substituted anilines with oxazole rings show affinity for nuclear receptors (e.g., FXR), where the 4-methyl group enhances hydrophobic interactions .

- SAR Note : Positional isomerism (e.g., 3-methyl vs. 4-methyl) significantly impacts bioactivity .

Advanced Research Questions

Q. How can researchers optimize reaction yields for this compound synthesis?

- Answer : Key strategies include:

- Catalyst Screening : Pd(dba)/Xantphos systems improve cross-coupling efficiency in amination steps .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance cyclization rates .

- Purification : Gradient elution in column chromatography minimizes byproduct contamination .

Q. How to resolve contradictions in structure-activity relationship (SAR) studies for this compound?

- Answer : Systematic approaches include:

- Comparative Analysis : Test positional isomers (e.g., 2-methyl vs. 4-methyl analogs) to isolate steric/electronic effects .

- Computational Modeling : Molecular docking (e.g., AutoDock Vina) to predict binding modes with targets like FXR, guided by substituent hydrophobicity .

- Data Validation : Cross-check biological assays (e.g., IC values) using orthogonal methods (e.g., SPR vs. fluorescence polarization) .

Q. What computational tools are recommended for studying target interactions of this compound?

- Answer :

- Molecular Docking : Use Schrödinger Suite or GROMACS to simulate ligand-protein interactions, focusing on oxazole’s hydrogen-bonding potential .

- Pharmacophore Modeling : Identify critical features (e.g., methyl group for hydrophobic pockets) using MOE or Phase .

- MD Simulations : AMBER or NAMD for assessing binding stability over time .

Q. What analytical challenges arise in characterizing this compound, and how are they addressed?

- Answer :

- Solubility Issues : Salt formation (e.g., dihydrochloride) improves aqueous solubility for biological testing .

- Crystallization Difficulty : Microseeding or solvent vapor diffusion enhances crystal growth for X-ray studies .

- Isomeric Purity : Chiral HPLC or capillary electrophoresis resolves enantiomeric impurities in asymmetric derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.